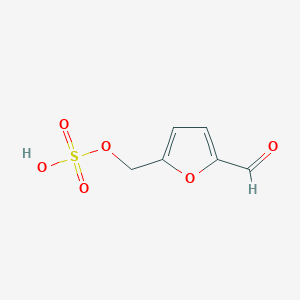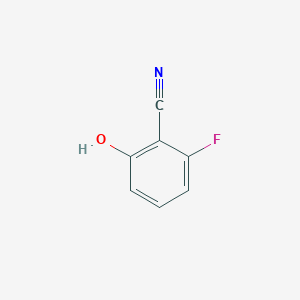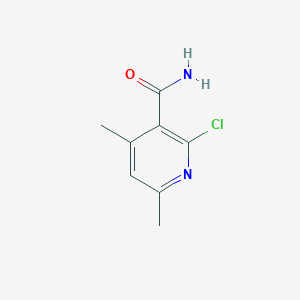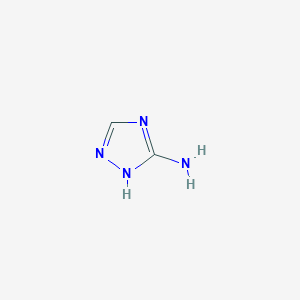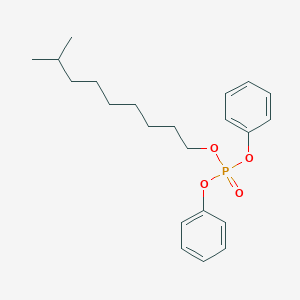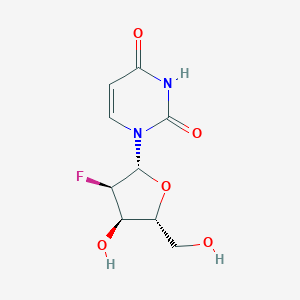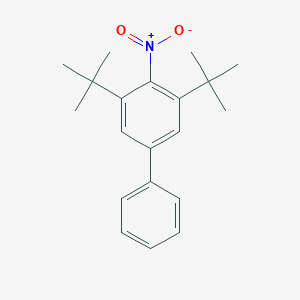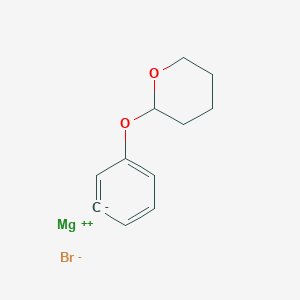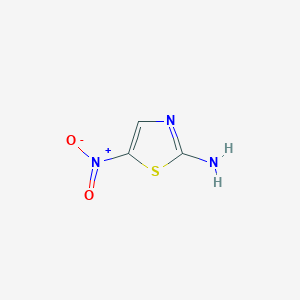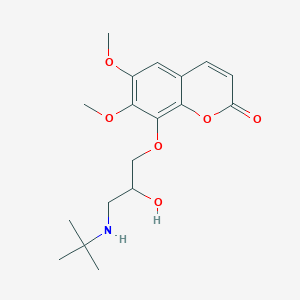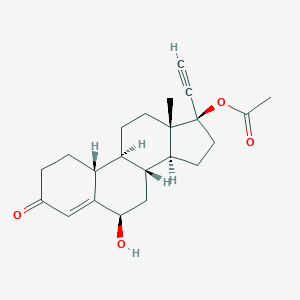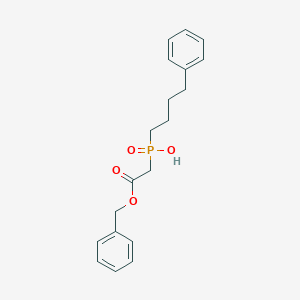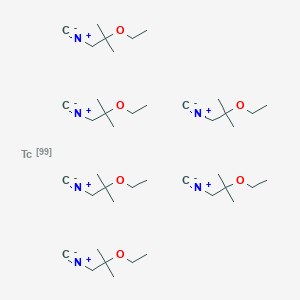
Hexakis(ethoxyisobutylisonitrile)technetium(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis(ethoxyisobutylisonitrile)technetium(I) is a radioactive compound that has gained significant attention in the field of nuclear medicine. It is a radiopharmaceutical that is used in diagnostic imaging procedures to detect and monitor various medical conditions. The compound is also known as Tc-99m-Hynic and is synthesized using a complex method that involves various chemical reactions.
Mecanismo De Acción
The mechanism of action of Hexakis(ethoxyisobutylisonitrile)technetium(I) is based on the principle of selective accumulation in target tissues. The compound is taken up by cells in the body that have a high metabolic rate, such as cancer cells, and accumulates in these tissues. The radioactive decay of the compound emits gamma rays that are detected by a gamma camera, which creates an image of the target tissue. The compound has a short half-life of 6 hours, which limits the exposure of the patient to radiation.
Efectos Bioquímicos Y Fisiológicos
Hexakis(ethoxyisobutylisonitrile)technetium(I) has been shown to have minimal biochemical and physiological effects on the body. The compound is rapidly cleared from the body through the urinary system and does not accumulate in the body. The radiation exposure from the compound is also minimal and well within safe limits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Hexakis(ethoxyisobutylisonitrile)technetium(I) in lab experiments include its high specificity and sensitivity for detecting target tissues. The compound is also easy to prepare and has a short half-life, which allows for quick imaging studies. The limitations of the compound include its high cost and the need for specialized equipment to perform imaging studies.
Direcciones Futuras
The future directions for the use of Hexakis(ethoxyisobutylisonitrile)technetium(I) in medical research include the development of new imaging agents that are more specific and sensitive for detecting target tissues. The use of the compound in combination with other imaging agents and drugs is also an area of research interest. The development of new imaging techniques that can provide higher resolution and more detailed images is also an area of focus.
Conclusion:
In conclusion, Hexakis(ethoxyisobutylisonitrile)technetium(I) is a radiopharmaceutical that has significant applications in diagnostic imaging and medical research. The compound is synthesized using a complex method and has minimal biochemical and physiological effects on the body. The compound has advantages and limitations for lab experiments, and future directions for its use include the development of new imaging agents and techniques. The use of Hexakis(ethoxyisobutylisonitrile)technetium(I) in medical research has the potential to lead to the development of new diagnostic and therapeutic strategies for various medical conditions.
Métodos De Síntesis
The synthesis of Hexakis(ethoxyisobutylisonitrile)technetium(I) involves the reaction of pertechnetate with a precursor molecule containing a hydrazine group. The reaction results in the formation of a hydrazine complex, which is then reacted with HYNIC (6-hydrazinonicotinic acid) to form the final product. The compound is then purified using high-performance liquid chromatography (HPLC) to remove any impurities. The synthesis process is complex and requires a high level of expertise to ensure the final product is of high purity and quality.
Aplicaciones Científicas De Investigación
Hexakis(ethoxyisobutylisonitrile)technetium(I) is widely used in diagnostic imaging procedures such as single-photon emission computed tomography (SPECT). It is used to detect and monitor various medical conditions such as cancer, cardiovascular disease, and neurological disorders. The compound is also used in research studies to investigate the mechanism of action of various drugs and to study the physiological effects of certain medical conditions.
Propiedades
Número CAS |
157409-47-7 |
|---|---|
Nombre del producto |
Hexakis(ethoxyisobutylisonitrile)technetium(I) |
Fórmula molecular |
C42H78N6O6Tc |
Peso molecular |
862 g/mol |
Nombre IUPAC |
2-ethoxy-1-isocyano-2-methylpropane;technetium-99 |
InChI |
InChI=1S/6C7H13NO.Tc/c6*1-5-9-7(2,3)6-8-4;/h6*5-6H2,1-3H3;/i;;;;;;1+1 |
Clave InChI |
GMUYKWXHRFCGHU-KTTJZPQESA-N |
SMILES isomérico |
CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].[99Tc] |
SMILES |
CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].[Tc] |
SMILES canónico |
CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].CCOC(C)(C)C[N+]#[C-].[Tc] |
Sinónimos |
hexakis(ethoxyisobutylisonitrile)technetium(I) Tc(2-ethoxy-2-methyl-1-isocyanopropane)6 Tc-99m EIBI technetium Tc 99m ethoxyisobutylisonitrile technetium(2-ethoxy-2-methyl-1-isocyanopropane)6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



